L-Phenylalanine-13C9

Description

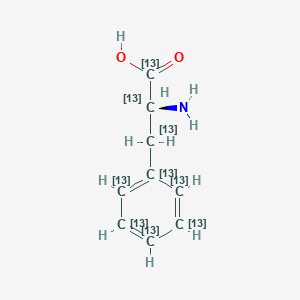

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

174.124 g/mol |

IUPAC Name |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

COLNVLDHVKWLRT-ZNZHEFIISA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is L-Phenylalanine-13C9 and its chemical properties

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties and applications of L-Phenylalanine-13C9.

This compound is a stable isotope-labeled version of the essential amino acid L-phenylalanine. In this molecule, all nine carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment makes it a powerful tool in a variety of research and drug development applications, particularly in the fields of metabolomics, proteomics, and pharmacokinetic studies. Its near-identical chemical and physical properties to the unlabeled L-phenylalanine allow it to be seamlessly integrated into biological systems, while its distinct mass facilitates its detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Properties

This compound shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the mass of its carbon atoms. This seemingly small change is the foundation of its utility in modern analytical techniques.

| Property | Value | References |

| Chemical Formula | ¹³C₉H₁₁NO₂ | [1] |

| Molecular Weight | 175.12 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Melting Point | 270-275 °C (decomposes) | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | [2] |

| Chiral Purity | Typically ≥97% | |

| CAS Number | 439685-11-7 |

Applications in Research and Drug Development

The primary applications of this compound stem from its utility as a tracer and an internal standard in analytical methodologies.

Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to map and quantify the flow of atoms through metabolic pathways. By introducing this compound into a biological system, researchers can track its incorporation into various downstream metabolites. This allows for the detailed investigation of metabolic reprogramming in diseases such as cancer and inherited metabolic disorders.

Internal Standard for Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. This compound is an ideal internal standard for the analysis of unlabeled L-phenylalanine due to its identical chemical behavior and chromatographic retention time, but distinct mass-to-charge ratio (m/z). This co-elution ensures that any variations in sample preparation or instrument response affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Protein NMR Spectroscopy

Isotopically labeled amino acids are essential for protein structure and dynamics studies using NMR spectroscopy. Incorporating this compound into a protein of interest allows for the selective observation of phenylalanine residues, which can provide crucial information about protein folding, protein-ligand interactions, and conformational changes.

Experimental Protocols

Quantification of L-Phenylalanine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes the quantification of L-phenylalanine in human plasma using a protein precipitation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a methanol solution containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-phenylalanine and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of L-phenylalanine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of a series of L-phenylalanine standards.

-

Determine the concentration of L-phenylalanine in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Stable Isotope Tracing in Cell Culture for Metabolic Flux Analysis

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

L-Phenylalanine-free medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Remove the standard medium and wash the cells twice with warm PBS.

-

Replace the medium with L-phenylalanine-free medium supplemented with a known concentration of this compound.

-

Incubate the cells for a time course determined by the specific metabolic pathway of interest.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells into the methanol and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a vacuum or a stream of nitrogen.

-

-

Analytical Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

-

Analyze the samples to determine the isotopic enrichment in downstream metabolites of phenylalanine.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C.

-

Calculate the fractional or molar percent enrichment of ¹³C in the metabolites of interest.

-

Use metabolic flux analysis software to model the data and quantify metabolic pathway fluxes.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

References

L-Phenylalanine-13C9 synthesis and isotopic purity standards

An In-depth Technical Guide to L-Phenylalanine-¹³C₉: Synthesis and Isotopic Purity Standards

Introduction

L-Phenylalanine-¹³C₉ is an isotopically labeled form of the essential amino acid L-phenylalanine, where all nine carbon atoms have been replaced with the heavy isotope carbon-13. This stable, non-radioactive labeling makes it an invaluable tool for researchers, scientists, and drug development professionals. It serves as a tracer for metabolic studies, a standard for protein quantification in proteomics, and an internal standard for highly accurate quantitative analysis by mass spectrometry.[1][2][3][4] The reliability of data generated using L-Phenylalanine-¹³C₉ is directly dependent on its isotopic and chemical purity. This guide provides a technical overview of its synthesis, standards for isotopic purity, and detailed experimental protocols for its analysis.

Synthesis of L-Phenylalanine-¹³C₉

The synthesis of uniformly ¹³C-labeled L-phenylalanine is a complex process that can be achieved through biosynthetic or chemical methods.

Biosynthesis: A common and efficient method involves the use of microorganisms, such as Escherichia coli, cultured in a medium where the sole carbon source is ¹³C-labeled glucose.[2] The bacteria utilize their natural metabolic pathways to synthesize amino acids, incorporating the ¹³C label throughout the carbon skeleton of L-phenylalanine. The primary biosynthetic route is the shikimate pathway.

Isotopic and Chemical Purity Standards

The utility of L-Phenylalanine-¹³C₉ is contingent upon its purity. Three main parameters are critical:

-

Isotopic Enrichment : This refers to the percentage of molecules that are fully labeled with ¹³C at all nine carbon positions. High isotopic enrichment is crucial to minimize interference from unlabeled or partially labeled species in analytical measurements. Commercially available L-Phenylalanine-¹³C₉ typically has an isotopic enrichment of >98%.

-

Chemical Purity : This is the percentage of the material that is L-phenylalanine, irrespective of its isotopic composition. It ensures that there are no significant chemical impurities that could interfere with experiments. The standard for chemical purity is generally ≥95-98%.

-

Chiral Purity (Enantiomeric Excess) : This measures the stereochemical purity, ensuring the sample is predominantly the L-enantiomer. The presence of the D-enantiomer can be a confounding factor in biological systems. A high enantiomeric excess (>99%) is standard.

Data Presentation

The quantitative specifications for high-quality L-Phenylalanine-¹³C₉ are summarized below.

Table 1: Typical Purity Specifications for L-Phenylalanine-¹³C₉

| Parameter | Typical Value | Analytical Technique(s) |

| Isotopic Enrichment | > 98% | Mass Spectrometry, NMR |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Chiral Purity (ee) | > 99% | Chiral HPLC |

| Unlabeled L-Phenylalanine | < 2% | Mass Spectrometry, NMR |

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| LC-MS/MS | Isotopic enrichment, molecular weight confirmation, chemical purity. |

| NMR Spectroscopy | Structural confirmation, position of labels, qualitative measure of enrichment. |

| Chiral HPLC | Enantiomeric excess (chiral purity). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment, particularly after derivatization. |

Experimental Protocols

Detailed methodologies are required for the accurate assessment of L-Phenylalanine-¹³C₉ purity.

Protocol 1: Isotopic Enrichment Analysis by LC-MS

This protocol determines the ratio of the fully labeled isotopologue to all other isotopologues.

-

Sample Preparation :

-

Accurately weigh 1 mg of L-Phenylalanine-¹³C₉ and dissolve in 1 mL of 0.1% formic acid in water to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL with the mobile phase.

-

-

Liquid Chromatography :

-

Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient : A linear gradient from 2% to 95% B over 10 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry (Positive ESI Mode) :

-

Scan Mode : Full scan from m/z 150 to 200 to identify the molecular ions of unlabeled L-Phenylalanine (m/z 166.08) and L-Phenylalanine-¹³C₉ (m/z 175.11).

-

Data Analysis : Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹³C₉ isotopologue (m/z 175.11) to the sum of the peak areas of all isotopologues.

-

Protocol 2: Structural and Isotopic Confirmation by NMR Spectroscopy

NMR provides confirmation of the carbon skeleton and the position of the ¹³C labels.

-

Sample Preparation :

-

Dissolve 5-10 mg of L-Phenylalanine-¹³C₉ in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum should show signals corresponding to each of the nine carbon atoms in the phenylalanine molecule, confirming their enrichment.

-

-

¹H NMR Acquisition :

-

Acquire a ¹H NMR spectrum.

-

Observe the complex splitting patterns of the proton signals due to one-bond and two-bond couplings with the ¹³C nuclei. This confirms the uniform labeling across the molecule.

-

Protocol 3: Chiral Purity Analysis by Chiral HPLC

This protocol quantifies the enantiomeric excess of the L-isomer.

-

Sample Preparation :

-

Prepare a 100 µg/mL solution of L-Phenylalanine-¹³C₉ in the mobile phase.

-

Prepare a racemic (D/L-Phenylalanine) standard for comparison.

-

-

Chiral HPLC :

-

Column : A suitable chiral stationary phase column (e.g., crown ether or cyclodextrin-based).

-

Mobile Phase : An appropriate mobile phase, often an acidified aqueous solution with an organic modifier, as recommended by the column manufacturer.

-

Detection : UV detection at ~210 nm.

-

-

Data Analysis :

-

Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

-

Analyze the L-Phenylalanine-¹³C₉ sample and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee %) using the formula: ee % = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

-

Visualization of Analytical Workflow

The logical flow for the comprehensive quality control of L-Phenylalanine-¹³C₉ is depicted below.

References

The Mechanism of L-Phenylalanine-¹³C₉ as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of L-Phenylalanine-¹³C₉ as a stable isotope tracer in metabolic research. Phenylalanine, an essential amino acid, plays a critical role in protein synthesis and serves as a precursor for numerous vital molecules, including the amino acid tyrosine and various neurotransmitters. By employing L-Phenylalanine-¹³C₉, in which all nine carbon atoms are replaced with the stable isotope ¹³C, researchers can meticulously track the metabolic fate of phenylalanine through intricate biochemical pathways. This powerful technique offers unparalleled insights into the dynamic processes of protein turnover, amino acid metabolism, and the impact of therapeutic interventions on these pathways.

Core Principles of Stable Isotope Tracing with L-Phenylalanine-¹³C₉

The fundamental principle behind using L-Phenylalanine-¹³C₉ as a tracer lies in its chemical identity to the naturally abundant L-Phenylalanine. Biological systems do not differentiate between the isotopically labeled and unlabeled molecules, allowing ¹³C₉-labeled phenylalanine to participate in the same biochemical reactions.[1] The key advantage of using a stable isotope like ¹³C is its non-radioactive nature, making it safe for human studies.

When L-Phenylalanine-¹³C₉ is introduced into a biological system, it mixes with the endogenous pool of unlabeled phenylalanine. As metabolic processes occur, the ¹³C atoms from the tracer are incorporated into various downstream metabolites and proteins. By utilizing sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these molecules. This isotopic enrichment data allows for the calculation of key metabolic parameters, including the rate of protein synthesis and the flux through specific metabolic pathways.

Data Presentation: Quantitative Insights into Phenylalanine Metabolism

The primary output of studies utilizing L-Phenylalanine-¹³C₉ is quantitative data on the rates of metabolic processes. While specific values can vary depending on the experimental model, physiological state, and analytical methods, the following tables provide representative data on muscle protein synthesis rates and phenylalanine flux, synthesized from studies using stable isotope-labeled phenylalanine tracers.

Table 1: Myofibrillar Protein Fractional Synthetic Rates (FSR) in Human Skeletal Muscle

| Condition | FSR (%/h) | Precursor Pool for Calculation | Reference Isotope |

| Post-absorptive (Fasted) | 0.034 ± 0.003 | Serum L-[ring-¹³C₆]-phenylalanine | L-[ring-¹³C₆]-phenylalanine |

| Post-absorptive (Fasted) | 0.054 ± 0.005 | Tissue-free L-[ring-¹³C₆]-phenylalanine | L-[ring-¹³C₆]-phenylalanine |

| Post-prandial (Fed) - Rested Leg | 0.089 ± 0.008 | Tissue-free L-[ring-¹³C₆]-phenylalanine | L-[ring-¹³C₆]-phenylalanine |

| Post-exercise (Fed) - Exercised Leg | 0.110 ± 0.010 | Muscle tissue fluid [²H₅]-phenylalanine | [²H₅]-phenylalanine |

*Data are presented as mean ± SEM. This table compiles representative data from studies using different stable isotopes of phenylalanine to illustrate typical FSR values.[2][3]

Table 2: Phenylalanine and Tyrosine Kinetics in Healthy Adults in the Post-absorptive State

| Parameter | Rate (μmol·kg⁻¹·h⁻¹) | Tracer Used |

| Phenylalanine Flux | 36.1 ± 5.1 | L-[ring-²H₅]-phenylalanine |

| Tyrosine Flux | 39.8 ± 3.5 | L-[1-¹³C]-tyrosine |

| Conversion of Phenylalanine to Tyrosine | 5.83 ± 0.59 | L-[ring-²H₅]-phenylalanine |

*Data are presented as mean ± SEM. These values represent the rates of appearance of phenylalanine and tyrosine in the plasma and the rate of conversion of phenylalanine to tyrosine.[4]

Experimental Protocols: Methodologies for Tracer Studies

The successful implementation of L-Phenylalanine-¹³C₉ tracer studies requires meticulous planning and execution. The two primary methodologies for in vivo human studies are the primed, continuous infusion and the flooding dose techniques.

Protocol 1: Primed, Continuous Infusion for Measuring Muscle Protein Synthesis

This method is designed to achieve and maintain a steady-state isotopic enrichment in the precursor pool (e.g., plasma or muscle intracellular free amino acids) over several hours.

1. Subject Preparation:

-

Subjects typically fast overnight (8-12 hours) to achieve a post-absorptive metabolic baseline.

-

Intravenous catheters are placed in contralateral arms: one for tracer infusion and one for blood sampling.

2. Tracer Infusion:

-

A priming bolus of L-Phenylalanine-¹³C₉ is administered to rapidly raise the isotopic enrichment of the phenylalanine pool to the expected steady-state level.

-

Immediately following the prime, a continuous infusion of L-Phenylalanine-¹³C₉ is initiated and maintained at a constant rate for the duration of the experiment (typically 3-6 hours).

3. Sample Collection:

-

Baseline blood samples are collected before the start of the infusion.

-

Blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to confirm isotopic steady state in the plasma.

-

Muscle biopsies are typically obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the steady-state period to measure the incorporation of the tracer into muscle protein.

4. Sample Processing and Analysis:

-

Plasma is separated from blood samples by centrifugation.

-

Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.

-

Proteins are precipitated from plasma and muscle homogenates. The supernatant is used to determine the isotopic enrichment of the free amino acid precursor pool.

-

The protein pellet from the muscle biopsy is hydrolyzed to release constituent amino acids.

-

Amino acids are derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The isotopic enrichment of L-Phenylalanine-¹³C₉ in the precursor pools and in the protein hydrolysate is determined by GC-MS.

5. Calculation of Fractional Synthetic Rate (FSR):

-

FSR is calculated using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

-

E_p1 and E_p2 are the isotopic enrichments of L-Phenylalanine-¹³C₉ in the protein-bound pool at the beginning and end of the incorporation period, respectively.

-

E_precursor is the average isotopic enrichment of L-Phenylalanine-¹³C₉ in the precursor pool (plasma or muscle intracellular fluid) during the steady-state period.

-

t is the duration of the incorporation period in hours.[5]

-

Protocol 2: Flooding Dose Technique

This technique involves administering a large bolus of the labeled amino acid to "flood" the endogenous amino acid pool, thereby rapidly equalizing the isotopic enrichment in all precursor compartments.

1. Tracer Administration:

-

A large, single bolus of L-Phenylalanine-¹³C₉ mixed with unlabeled L-phenylalanine is injected intravenously. This large dose is intended to minimize the contribution of unlabeled phenylalanine from protein breakdown to the precursor pool.

2. Sample Collection:

-

A baseline blood sample is taken before the injection.

-

A muscle biopsy is taken at a defined time point after the injection (e.g., 15-30 minutes) to measure the incorporation of the tracer.

-

Blood samples are taken periodically after the injection to measure the enrichment of the plasma precursor pool.

3. Sample Processing and Analysis:

-

Sample processing and analysis are similar to the continuous infusion method, involving protein precipitation, hydrolysis, derivatization, and GC-MS analysis.

4. Calculation of FSR:

-

The calculation is similar to the continuous infusion method, using the enrichment of the precursor pool (typically plasma, as the flooding dose aims to equalize enrichments) and the enrichment of the protein-bound phenylalanine.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to L-Phenylalanine-¹³C₉ tracer studies.

Caption: Metabolic fate of L-Phenylalanine-¹³C₉ tracer.

Caption: Experimental workflow for a tracer study.

Caption: Phenylalanine hydroxylation pathway.

References

- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basal protein synthesis rates differ between vastus lateralis and rectus abdominis muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state [pubmed.ncbi.nlm.nih.gov]

- 5. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Lens: A Technical Guide to L-Phenylalanine-¹³C₉ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the applications of L-Phenylalanine-¹³C₉, a stable, non-radioactive isotopic tracer, in the field of metabolic research. Its utility spans the precise measurement of protein dynamics, the elucidation of metabolic fluxes, and the clinical investigation of metabolic disorders. By tracing the fate of this essential amino acid, researchers can gain a quantitative understanding of complex biological systems, paving the way for novel therapeutic interventions and a deeper knowledge of human physiology.

Core Principles of L-Phenylalanine-¹³C₉ Tracing

L-Phenylalanine-¹³C₉ serves as a powerful tool in metabolic studies due to its chemical identity to endogenous phenylalanine, allowing it to be processed through the same metabolic pathways. The nine ¹³C atoms provide a distinct mass shift that is readily detectable by mass spectrometry (MS), enabling researchers to differentiate the tracer from its naturally abundant ¹²C counterpart. This distinction is the foundation for a variety of quantitative analyses.

The primary metabolic fates of phenylalanine that can be tracked using L-Phenylalanine-¹³C₉ include:

-

Incorporation into Protein: As a proteinogenic amino acid, a significant portion of L-phenylalanine is utilized for protein synthesis.

-

Conversion to L-Tyrosine: The irreversible hydroxylation of L-phenylalanine by the enzyme phenylalanine hydroxylase (PAH) to form L-tyrosine is a major catabolic pathway, primarily occurring in the liver and kidneys.[1]

-

Alternative Catabolism: Transamination of L-phenylalanine can lead to the formation of phenylpyruvic acid.

By administering L-Phenylalanine-¹³C₉ and measuring its incorporation into proteins and conversion to metabolites, researchers can calculate rates of protein synthesis, breakdown, and amino acid oxidation.

Application I: Quantifying Protein Synthesis and Turnover

One of the most widespread applications of labeled phenylalanine is the measurement of whole-body and tissue-specific protein synthesis rates.[2][3] The "precursor-product" principle is fundamental to this application, where the rate of incorporation of the labeled amino acid (precursor) into protein (product) is measured over time.

Key Methodologies

Two common approaches for these studies are the primed, continuous infusion and the flooding dose methods.

-

Primed, Continuous Infusion: This technique aims to achieve a steady-state enrichment of the tracer in the plasma and tissue fluid. A priming dose is administered to rapidly fill the body's free amino acid pool, followed by a continuous intravenous infusion for several hours.[4][5]

-

Flooding Dose: This method involves administering a large bolus injection of the labeled amino acid to rapidly equilibrate the precursor pools and minimize the impact of tracer recycling from protein breakdown.

Experimental Protocol: Measuring Muscle Protein Synthesis (Primed, Continuous Infusion)

This protocol outlines a typical procedure for measuring the fractional synthesis rate (FSR) of muscle protein in human subjects.

-

Subject Preparation: Subjects fast overnight (10-12 hours) to achieve a postabsorptive state. Catheters are inserted for tracer infusion and blood sampling.

-

Tracer Administration: A priming dose of L-Phenylalanine-¹³C₉ is administered intravenously, followed immediately by a continuous infusion for a period of 4-6 hours.

-

Blood Sampling: Venous blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) throughout the infusion to confirm isotopic steady state in the plasma.

-

Muscle Biopsies: Two muscle biopsies are typically taken from a muscle such as the vastus lateralis. The first biopsy is taken after an initial equilibration period, and the second is taken at the end of the infusion period.

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma, which is then stored for analysis.

-

Muscle tissue is immediately frozen, and later homogenized. Proteins are precipitated and hydrolyzed to release amino acids.

-

-

Analytical Measurement: The isotopic enrichment of L-Phenylalanine-¹³C₉ in both the plasma (precursor pool) and the muscle protein hydrolysate (product) is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

-

E_p1 and E_p2 are the ¹³C enrichments in the protein-bound phenylalanine at the time of the first and second biopsies, respectively.

-

E_precursor is the average ¹³C enrichment of phenylalanine in the precursor pool (plasma or muscle tissue fluid) between the two biopsies.

-

t is the time in hours between the biopsies.

-

Quantitative Data: Protein Synthesis Rates

The following table summarizes representative FSR values obtained from studies using labeled phenylalanine tracers.

| Condition | Muscle Group | Fractional Synthesis Rate (%/h) | Reference |

| Resting, Postabsorptive | Vastus Lateralis | 0.080 ± 0.007 | |

| Resting, Postabsorptive | Soleus | 0.086 ± 0.008 | |

| 24h Post-Exercise | Vastus Lateralis | 0.110 ± 0.010 | |

| 24h Post-Exercise | Soleus | 0.123 ± 0.008 | |

| Resting, Older Adults | Quadriceps | 0.051 ± 0.004 | |

| Fed, Older Adults | Quadriceps | 0.066 ± 0.005 | |

| Resting, Postabsorptive | Rectus Abdominis | 0.089 ± 0.008 |

dot

Caption: Experimental workflow for measuring muscle protein synthesis.

Application II: Investigating Phenylketonuria (PKU)

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which leads to the accumulation of phenylalanine in the blood and brain. L-Phenylalanine-¹³C₉ is a critical tool for studying PKU pathophysiology, diagnosing the severity of the disease, and evaluating the efficacy of novel treatments.

By administering a labeled phenylalanine tracer, clinicians and researchers can directly measure the in vivo rate of conversion of phenylalanine to tyrosine. This provides a functional assessment of residual PAH enzyme activity, which is often more informative than genotype alone.

Experimental Protocol: Phenylalanine to Tyrosine Conversion Assay

-

Subject Preparation: Subjects, including PKU patients and healthy controls, fast overnight.

-

Tracer Administration: A primed, continuous intravenous infusion of L-Phenylalanine-¹³C₉ is administered. In some protocols, a second tracer, such as L-[¹³C]Tyrosine, is also infused to determine tyrosine turnover simultaneously.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.

-

Sample Processing and Analysis: Plasma is separated, and the isotopic enrichments of L-Phenylalanine-¹³C₉ and the newly formed L-Tyrosine-¹³C₉ are measured by GC-MS or LC-MS/MS.

-

Calculation of Conversion Rate: The rate of appearance of L-Tyrosine-¹³C₉ in the plasma, relative to the enrichment of the L-Phenylalanine-¹³C₉ precursor, is used to calculate the rate of hydroxylation.

Quantitative Data: Phenylalanine Hydroxylation

| Subject Group | Phenylalanine to Tyrosine Conversion Rate (μmol/kg/h) | Reference |

| Healthy Adult Volunteers | 5.83 ± 0.59 | |

| Healthy Adult Volunteers | 4.11 and 6.33 (two individuals) | |

| Classical PKU Patients | 0.13 - 0.95 | |

| Healthy Subjects (Splanchnic Bed) | 3.0 ± 0.7 (μmol/min) | |

| Healthy Subjects (Kidney) | 5.2 ± 1.2 (μmol/min) |

dot

References

- 1. The kidney is an important site for in vivo phenylalanine-to-tyrosine conversion in adult humans: A metabolic role of the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to L-Phenylalanine-¹³C₉ for Studying Protein Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of L-Phenylalanine-¹³C₉, a stable isotope-labeled amino acid, as a powerful tool for investigating protein synthesis, degradation, and turnover. This technique, often employed in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), offers precise and quantitative insights into cellular processes, making it invaluable for basic research and drug development.

Introduction to L-Phenylalanine-¹³C₉ and Metabolic Labeling

L-Phenylalanine-¹³C₉ is a non-radioactive, "heavy" variant of the essential amino acid L-phenylalanine, where all nine carbon atoms are replaced with the ¹³C isotope.[1][2][3] This mass shift allows for the differentiation of newly synthesized proteins from the pre-existing protein pool using mass spectrometry.[4][5] Because L-phenylalanine is an essential amino acid for mammals, it is not synthesized by the cells and must be supplied in the culture medium, ensuring that the labeled version is efficiently incorporated into newly synthesized proteins. This metabolic labeling approach is a cornerstone of quantitative proteomics.

The fundamental principle involves growing cells in a medium where the natural ("light") L-phenylalanine is replaced with L-Phenylalanine-¹³C₉ ("heavy"). Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. By comparing the abundance of heavy and light peptides in a mass spectrometer, researchers can accurately quantify changes in protein expression, synthesis rates, and degradation rates.

Key Applications in Research and Drug Development

The use of L-Phenylalanine-¹³C₉ provides a versatile platform for a wide range of applications:

-

Quantitative Proteomics: Accurately measuring changes in the proteome in response to various stimuli, such as drug treatment or disease states.

-

Protein Turnover Studies: Determining the synthesis and degradation rates of individual proteins, providing insights into protein homeostasis.

-

Metabolic Flux Analysis: Tracing the metabolic fate of phenylalanine and its contribution to various cellular pathways.

-

Drug Discovery and Development: Assessing the on-target and off-target effects of drugs on protein synthesis and degradation pathways.

-

Biomarker Discovery: Identifying proteins with altered synthesis or degradation rates that can serve as potential biomarkers for disease.

The mTOR Signaling Pathway: A Central Regulator of Protein Synthesis

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis. mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is particularly important for controlling protein synthesis by integrating signals from growth factors, nutrients (including amino acids), and cellular energy status.

dot

Caption: The mTOR signaling pathway, a key regulator of protein synthesis.

Experimental Workflows

The successful application of L-Phenylalanine-¹³C₉ relies on well-defined experimental workflows. The most common of these is the SILAC method.

dot

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

A "pulse-chase" variation of SILAC can be used to specifically measure protein turnover.

dot

Caption: Workflow for a pulse-chase SILAC experiment to measure protein turnover.

Quantitative Data Presentation

The primary output of experiments using L-Phenylalanine-¹³C₉ is quantitative data on protein synthesis and turnover. This data is often presented as Fractional Synthesis Rates (FSR) or protein half-lives.

Table 1: Representative Fractional Synthesis Rates (FSR) of Muscle Protein

| Tracer Amino Acid | Condition | FSR (%/h) | Reference |

| L-[ring-¹³C₆]phenylalanine | Fasted | 0.051 ± 0.004 | |

| L-[ring-¹³C₆]phenylalanine | Fed | 0.066 ± 0.005 | |

| L-[¹⁵N]phenylalanine | Basal | 0.029 ± 0.005 | |

| L-[¹⁵N]phenylalanine | Amino Acid Infusion | 0.038 ± 0.006 | |

| L-[ring-²H₅]phenylalanine | Rest | 0.080 ± 0.007 | |

| L-[ring-²H₅]phenylalanine | Post-exercise | 0.110 ± 0.010 |

Table 2: Protein Turnover Rates in Human Cells Determined by Dynamic SILAC

| Protein | Half-life (hours) | Degradation Rate Constant (k_deg, h⁻¹) | Reference |

| Ribosomal protein S6 | ~6 | 0.11 | |

| Ribosomal protein S15a | ~805 | 0.0009 | |

| Average (HeLa cells) | ~20 | - | |

| Average (A549 cells) | - | 0.081 (mean) |

Detailed Experimental Protocols

Protocol 1: Standard SILAC Labeling for Quantitative Proteomics

1. Cell Culture and Labeling:

-

Prepare two types of culture media that are identical except for the type of phenylalanine they contain. "Light" medium contains natural L-phenylalanine, while "heavy" medium contains L-Phenylalanine-¹³C₉.

-

Culture two separate populations of the same cell line in the "light" and "heavy" media.

-

Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome of the "heavy" population.

-

Apply the experimental treatment (e.g., drug administration) to the "heavy" cell population, while the "light" population serves as the control.

2. Sample Preparation:

-

Harvest both the "light" and "heavy" cell populations.

-

Accurately count the cells from each population and mix them in a 1:1 ratio.

-

Lyse the combined cell mixture using a suitable lysis buffer.

-

Extract the total protein from the cell lysate.

-

Quantify the total protein concentration.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either natural phenylalanine or L-Phenylalanine-¹³C₉.

4. Data Analysis:

-

Use specialized software to identify the peptides and proteins present in the sample.

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the experimental condition compared to the control.

Protocol 2: Pulse-Chase SILAC for Protein Turnover Analysis

1. Pulse Phase:

-

Culture cells in "heavy" SILAC medium containing L-Phenylalanine-¹³C₉ for a defined period (the "pulse"). This will label all newly synthesized proteins.

2. Chase Phase:

-

After the pulse period, wash the cells and switch them to "light" medium containing natural L-phenylalanine (the "chase").

-

Harvest cell samples at multiple time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Sample Preparation and Analysis:

-

For each time point, lyse the cells, extract the proteins, and digest them into peptides as described in Protocol 1.

-

Analyze each sample by LC-MS/MS.

4. Data Analysis:

-

For each identified protein, determine the ratio of the "heavy" to "light" peptide signal at each time point.

-

Plot the decay of the "heavy" signal over time.

-

Fit the data to an exponential decay curve to calculate the degradation rate constant (k_deg) and the half-life (t_1/2 = ln(2)/k_deg) for each protein.

Conclusion

L-Phenylalanine-¹³C₉ is a powerful and versatile tool for the quantitative analysis of protein synthesis and turnover. When combined with mass spectrometry-based techniques like SILAC, it provides researchers and drug development professionals with a robust platform to gain deep insights into the dynamic nature of the proteome. The detailed protocols and workflows presented in this guide offer a solid foundation for designing and executing experiments to unravel the complexities of protein metabolism in health and disease.

References

- 1. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of muscle protein fractional synthesis and breakdown rates from a pulse tracer injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

The Role of L-Phenylalanine-¹³C₉ in Unraveling Neurotransmitter Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of L-Phenylalanine-¹³C₉ in the study of neurotransmitter metabolism. Stable isotope labeling with L-Phenylalanine-¹³C₉ has emerged as a powerful technique for elucidating the dynamics of catecholamine biosynthesis, particularly the conversion of phenylalanine to dopamine. This document outlines the core principles, experimental methodologies, and data interpretation strategies for researchers leveraging this advanced tracer technology.

Introduction to L-Phenylalanine-¹³C₉ as a Metabolic Tracer

L-Phenylalanine-¹³C₉ is a non-radioactive, stable isotope-labeled form of the essential amino acid L-phenylalanine. In this molecule, all nine carbon atoms are replaced with the heavier ¹³C isotope. This isotopic enrichment allows for the precise tracking of phenylalanine's metabolic fate as it is converted into tyrosine and subsequently into crucial neurotransmitters like dopamine, norepinephrine, and epinephrine. The use of stable isotopes offers a safe and effective alternative to radioactive tracers for in vivo studies in both preclinical and clinical research.

The primary application of L-Phenylalanine-¹³C₉ in neuroscience research is in metabolic flux analysis (MFA). By introducing the labeled precursor and measuring the incorporation of ¹³C into downstream metabolites over time, researchers can quantify the rates of synthesis and turnover of neurotransmitters. This provides invaluable insights into the regulation of neurotransmitter systems in both healthy and diseased states.

Key Metabolic Pathways and Signaling

The central pathway of interest when using L-Phenylalanine-¹³C₉ for neurotransmitter studies is the catecholamine synthesis pathway. This multi-step enzymatic process begins with the conversion of L-phenylalanine to L-tyrosine.

Figure 1: Catecholamine synthesis pathway from L-Phenylalanine-¹³C₉.

Experimental Design and Protocols

The successful application of L-Phenylalanine-¹³C₉ in neurotransmitter metabolism studies hinges on a meticulously planned experimental design and precisely executed protocols. The following sections detail a general workflow for an in vivo study in a rodent model.

Experimental Workflow

The overall workflow involves the administration of the tracer, collection of biological samples, sample processing, and analysis by mass spectrometry.

Figure 2: General experimental workflow for a tracer study.

Detailed Experimental Protocols

This protocol describes the continuous intravenous infusion of L-Phenylalanine-¹³C₉ and the collection of brain microdialysate from a freely moving rat.

Materials:

-

L-Phenylalanine-¹³C₉ (sterile, pyrogen-free solution)

-

Adult male Sprague-Dawley rat (250-300 g)

-

Surgical instruments for stereotaxic surgery

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Infusion pump and liquid swivel

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

Procedure:

-

Animal Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Implant a catheter into the jugular vein for intravenous infusion. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Tracer Infusion: Begin a continuous intravenous infusion of L-Phenylalanine-¹³C₉. The infusion rate and concentration should be optimized based on preliminary studies to achieve a steady-state isotopic enrichment in the plasma. A typical starting point is a primed-continuous infusion.

-

Microdialysis Sampling: Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or a mix of ascorbic acid and EDTA) to prevent neurotransmitter degradation.

-

Sample Storage: Immediately freeze the collected microdialysate samples on dry ice and store them at -80°C until analysis.

This protocol outlines the preparation of microdialysate samples for the quantification of ¹³C-labeled dopamine.

Materials:

-

Collected microdialysate samples

-

Internal standard (e.g., Dopamine-d₄)

-

Solid-phase extraction (SPE) cartridges or reagents for liquid-liquid extraction

-

LC-MS/MS grade solvents (e.g., acetonitrile, methanol, formic acid)

Procedure:

-

Thawing and Internal Standard Spiking: Thaw the microdialysate samples on ice. Add a known amount of the internal standard to each sample, standard, and quality control sample.

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes of interest with an appropriate solvent.

-

Liquid-Liquid Extraction: Add an immiscible organic solvent to the sample. Vortex to mix and then centrifuge to separate the layers. Collect the organic layer containing the analytes.

-

-

Drying and Reconstitution: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ¹³C-labeled dopamine.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic phase concentration.

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Unlabeled Dopamine: e.g., m/z 154 -> 137

-

Dopamine-¹³C₉: e.g., m/z 163 -> 146

-

Internal Standard (Dopamine-d₄): e.g., m/z 158 -> 141

-

Data Analysis:

-

Construct calibration curves using standards of known concentrations of both unlabeled and ¹³C-labeled dopamine.

-

Quantify the concentrations of endogenous (¹²C) and newly synthesized (¹³C) dopamine in the samples by comparing their peak areas to those of the internal standard and the calibration curve.

Quantitative Data and Interpretation

The primary output of these studies is the time-course of ¹³C enrichment in dopamine and its precursors. This data can be used to calculate key metabolic parameters.

Data Presentation

The following tables summarize representative quantitative data from rodent studies investigating dopamine metabolism. Note that these values can vary depending on the specific experimental conditions, animal strain, and brain region.

Table 1: Basal Dopamine Concentrations and Turnover Rates in Rat Striatum

| Parameter | Value | Unit | Reference(s) |

| Basal Extracellular Dopamine | 7 - 20 | nM | [1] |

| Dopamine Turnover Rate | 16 - 46 | nmol/g protein/h | [2] |

| DOPAC Turnover Rate | 23.3 | nmol/g/h | [3] |

Table 2: Phenylalanine and Tyrosine Kinetic Parameters in Rodents

| Parameter | Value | Unit | Species | Reference(s) |

| Plasma Phenylalanine Cmax (500 mg/kg APM) | ~500 | nmol/ml | Rat | [4] |

| Plasma Tyrosine Cmax (500 mg/kg APM) | ~300 | nmol/ml | Rat | [4] |

| Brain Phenylalanine Concentration (PKU model) | 142 - 248 | µmol/l | Mouse | |

| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | µmol/kg/h | Human |

Calculation of Metabolic Flux

Metabolic flux, or the rate of a metabolic reaction, can be calculated using mathematical models that incorporate the isotopic enrichment data. The fractional synthesis rate (FSR) of dopamine can be estimated using the following simplified equation:

FSR (%/hr) = (E_dopamine / E_precursor) * (1 / t) * 100

Where:

-

E_dopamine is the isotopic enrichment of dopamine at a given time point.

-

E_precursor is the isotopic enrichment of the immediate precursor (L-Tyrosine-¹³C₉).

-

t is the duration of the tracer infusion.

More sophisticated metabolic flux analysis involves compartmental modeling and specialized software to simultaneously fit the labeling data of multiple metabolites and determine the rates of multiple reactions in the pathway.

Conclusion

L-Phenylalanine-¹³C₉ is an invaluable tool for researchers seeking to quantitatively assess neurotransmitter metabolism in vivo. The combination of stable isotope tracing, in vivo microdialysis, and sensitive LC-MS/MS analysis provides a dynamic and detailed picture of catecholamine synthesis and turnover. The methodologies and data presented in this guide serve as a foundation for designing and implementing robust studies to investigate the role of neurotransmitter dysregulation in neurological and psychiatric disorders and to evaluate the efficacy of novel therapeutic interventions.

References

- 1. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Turnover of dopamine and dopamine metabolites in rat brain: comparison between striatum and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracking Tyrosine Synthesis: An In-depth Technical Guide to L-Phenylalanine-13C9 as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of L-Phenylalanine-13C9 as a stable isotope tracer for monitoring the synthesis of tyrosine. The methodologies, data interpretation, and analytical procedures detailed herein are intended to equip researchers with the necessary information to design and execute robust metabolic studies.

Introduction

L-Tyrosine, a non-essential amino acid under normal physiological conditions, is endogenously synthesized from the essential amino acid L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver. The rate of this conversion is a critical parameter in understanding various physiological and pathological states, including inborn errors of metabolism like phenylketonuria (PKU), liver disease, and protein metabolism in response to nutritional or therapeutic interventions.

Stable isotope tracers, particularly L-Phenylalanine fully labeled with Carbon-13 (this compound), offer a powerful and safe method to dynamically track the in vivo conversion of phenylalanine to tyrosine. By introducing this compound into a biological system, researchers can accurately quantify the rate of appearance of 13C9-labeled tyrosine, providing a direct measure of endogenous tyrosine synthesis.

The Phenylalanine to Tyrosine Metabolic Pathway

The metabolic conversion of L-phenylalanine to L-tyrosine is a cornerstone of amino acid metabolism. This hydroxylation reaction is the primary catabolic pathway for phenylalanine. Once synthesized, tyrosine serves as a precursor for the synthesis of several critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.

Below is a diagram illustrating the core metabolic pathway:

Experimental Design and Protocols

The successful application of this compound as a tracer hinges on a well-designed experimental protocol. The most common approach for in vivo human studies is the primed, continuous intravenous infusion technique, which allows for the achievement of a steady-state isotopic enrichment in the plasma.

In Vivo Tracer Infusion Protocol (Human Studies)

This protocol is a generalized representation and should be adapted and approved by relevant institutional review boards before implementation.

Objective: To determine the whole-body conversion rate of phenylalanine to tyrosine in a post-absorptive state.

Materials:

-

Sterile, pyrogen-free this compound (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Sterile saline for injection.

-

Infusion pump.

-

Catheters for infusion and blood sampling.

-

Blood collection tubes (e.g., EDTA-containing).

-

Centrifuge.

Procedure:

-

Subject Preparation: Subjects should be in a post-absorptive state, typically achieved by an overnight fast (10-12 hours).

-

Catheter Placement: Insert a catheter into a forearm vein for the infusion of the tracer. Insert a second catheter into a contralateral hand or forearm vein for blood sampling. The sampling site can be arterialized by warming the hand to obtain arterialized-venous blood.

-

Priming Dose: To rapidly achieve isotopic steady state, a priming dose of this compound is administered as a bolus injection. The priming dose is calculated based on the subject's body weight and the estimated volume of distribution.

-

Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained at a constant rate for the duration of the study (typically 3-4 hours).

-

Blood Sampling: Collect a baseline blood sample before the start of the infusion. Subsequent blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period to monitor the isotopic enrichment of phenylalanine and tyrosine in the plasma.[1]

-

Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of this compound and 13C9-Tyrosine requires the removal of interfering substances, primarily proteins, from the plasma samples.

Materials:

-

Thawed plasma samples.

-

Internal standards (e.g., L-Phenylalanine-d5, L-Tyrosine-d4).

-

Protein precipitation agent (e.g., ice-cold methanol, acetonitrile, or sulfosalicylic acid).

-

Vortex mixer.

-

Microcentrifuge.

Procedure:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 100 µL), add a known amount of internal standard solution.

-

Add 3-4 volumes of a cold protein precipitation agent (e.g., 300-400 µL of methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS or derivatized for GC-MS analysis.

Analytical Methodologies

The quantification of isotopic enrichment is typically performed using mass spectrometry coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).

LC-MS/MS Analysis

LC-MS/MS is often preferred for its high sensitivity, specificity, and throughput, and it does not typically require derivatization of the amino acids.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar analytes like amino acids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for L-Phenylalanine, this compound, L-Tyrosine, and 13C9-Tyrosine, as well as their respective internal standards, are monitored.

GC-MS Analysis

GC-MS analysis of amino acids requires a derivatization step to increase their volatility.

-

Derivatization: A common method is the formation of N-trifluoroacetyl (TFA) methyl ester derivatives or tert-butyldimethylsilyl (TBDMS) derivatives.[1] For example, to form TFA methyl esters, the dried sample extract is first treated with methanolic HCl followed by trifluoroacetic anhydride.

-

Gas Chromatography: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation.

-

Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized analytes and their isotopologues.

Data Presentation and Interpretation

The primary outcome of these tracer studies is the calculation of the rate of appearance (Ra) of tyrosine from phenylalanine, which represents the in vivo rate of tyrosine synthesis.

Quantitative Data Summary

The following tables provide representative data from in vivo human studies investigating phenylalanine and tyrosine kinetics. While these studies may have used different isotopes of phenylalanine, the principles and the expected order of magnitude of the results are comparable to studies using this compound.

| Parameter | Mean Value (µmol·kg⁻¹·h⁻¹) | Standard Deviation | Reference |

| Phenylalanine Turnover Rate | 36.1 | 5.1 | --INVALID-LINK--[1] |

| Tyrosine Turnover Rate | 39.8 | 3.5 | --INVALID-LINK--[1] |

| Phenylalanine to Tyrosine Conversion Rate (Fasted) | 5.83 | 0.59 | --INVALID-LINK--[1] |

| Phenylalanine to Tyrosine Conversion Rate (Fasted, 13C-Phe tracer) | 11.1 | 5.6 | --INVALID-LINK-- |

| Phenylalanine to Tyrosine Conversion Rate (Fed, 13C-Phe tracer) | 12.7 | 7.7 | --INVALID-LINK-- |

| Parameter | Condition | Mean Value (µmol·kg⁻¹·h⁻¹) | Reference |

| Phenylalanine Oxidation | Fasted | 9.9 | --INVALID-LINK-- |

| Phenylalanine Oxidation | Fed | 13.5 | --INVALID-LINK-- |

Calculation of Tyrosine Synthesis Rate

The rate of tyrosine synthesis from phenylalanine is calculated using the isotopic enrichments of phenylalanine and tyrosine in the plasma at steady state, along with the known infusion rate of the tracer. The fundamental principle is based on the dilution of the infused tracer by the endogenous appearance of the unlabeled amino acid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical in vivo tracer study using this compound.

Conclusion

This compound is a robust and reliable tracer for the in vivo quantification of endogenous tyrosine synthesis. The methodologies described in this guide, from experimental design to sample analysis and data interpretation, provide a framework for researchers to investigate the dynamics of phenylalanine and tyrosine metabolism. The use of stable isotope tracers, coupled with sensitive mass spectrometric techniques, continues to be an invaluable tool in advancing our understanding of human physiology and disease.

References

An In-Depth Technical Guide to Isotopic Labeling with L-Phenylalanine-¹³C₉

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of L-Phenylalanine-¹³C₉ for stable isotope labeling in biological research. It is designed to serve as a foundational resource for those new to the technique, offering detailed protocols and data interpretation guidelines.

Introduction to Isotopic Labeling with L-Phenylalanine-¹³C₉

L-Phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by mammals and must be acquired through their diet.[1] This characteristic makes it an excellent tracer for metabolic studies. By replacing the naturally abundant ¹²C atoms with the heavier, non-radioactive ¹³C isotope, L-Phenylalanine-¹³C₉ becomes a powerful tool for tracking the fate of phenylalanine in various biological processes.

The core principle of this technique lies in the mass difference between the labeled ("heavy") and unlabeled ("light") forms of the amino acid. This mass shift is readily detectable by mass spectrometry (MS), allowing for the precise quantification and differentiation of molecules synthesized before and after the introduction of the label.[2][3] L-Phenylalanine-¹³C₉, where all nine carbon atoms are ¹³C, provides a distinct mass shift, enabling clear and accurate analysis.[4]

Key Applications:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique to compare protein abundance between different cell populations.[1] One population is grown in "light" media, while the other is grown in "heavy" media containing L-Phenylalanine-¹³C₉. The relative abundance of proteins is then determined by the ratio of heavy to light peptide signals in the mass spectrometer.

-

Metabolic Flux Analysis (MFA): MFA is used to quantify the rates of metabolic reactions within a biological system. By tracing the incorporation of ¹³C from L-Phenylalanine-¹³C₉ into downstream metabolites, researchers can elucidate the dynamics of phenylalanine metabolism and its contribution to various pathways.

-

Drug Discovery and Development: This technique is valuable for understanding a drug's mechanism of action by observing how it alters protein expression profiles or metabolic pathways. It can also aid in biomarker discovery by identifying proteins or metabolites that are differentially expressed in healthy versus diseased states.

Core Principles and Theoretical Background

The foundation of isotopic labeling with L-Phenylalanine-¹³C₉ is the predictable and measurable mass difference it introduces into biomolecules. Phenylalanine is a precursor for the synthesis of proteins and other important molecules like tyrosine and catecholamines. When cells are cultured in a medium where standard L-phenylalanine is replaced by L-Phenylalanine-¹³C₉, this "heavy" amino acid is incorporated into newly synthesized proteins.

Metabolic Fate of L-Phenylalanine

The primary metabolic pathways for L-phenylalanine include:

-

Protein Synthesis: A significant portion of L-phenylalanine is used as a building block for new proteins.

-

Conversion to L-Tyrosine: The enzyme phenylalanine hydroxylase irreversibly converts phenylalanine to tyrosine, another amino acid.

-

Transamination: Phenylalanine can be converted to phenylpyruvic acid through transamination.

By using L-Phenylalanine-¹³C₉, the flow, or "flux," of carbon through these pathways can be traced and quantified.

Figure 1: Metabolic Pathways of L-Phenylalanine-¹³C₉.

Experimental Protocols

The following sections provide detailed methodologies for common applications of L-Phenylalanine-¹³C₉ labeling.

SILAC for Quantitative Proteomics

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).

Materials:

-

L-Phenylalanine deficient cell culture medium (e.g., DMEM, RPMI 1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Phenylalanine (unlabeled, "light")

-

L-Phenylalanine-¹³C₉ ("heavy")

-

Cell lysis buffer

-

Protease inhibitors

-

Trypsin for protein digestion

-

LC-MS/MS system

Procedure:

-

Media Preparation:

-

Light Medium: Reconstitute the L-Phenylalanine deficient medium according to the manufacturer's instructions. Supplement with dFBS and unlabeled L-Phenylalanine to a final concentration typical for the cell line.

-

Heavy Medium: Reconstitute the L-Phenylalanine deficient medium. Supplement with dFBS and L-Phenylalanine-¹³C₉ to the same final concentration as the light medium.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the respective amino acid.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the mixed sample.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

-

Data Analysis:

-

Identify peptides and proteins using a suitable database search engine.

-

Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of "heavy" and "light" peptide pairs.

-

References

L-Phenylalanine-13C9: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling information, and toxicological considerations for L-Phenylalanine-13C9. This isotopically labeled amino acid is a critical tool in metabolic research, pharmacokinetic studies, and drug development. Understanding its safety profile is paramount for ensuring safe handling and accurate experimental outcomes.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier safety data sheets (SDS).

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | ¹³C₉H₁₁NO₂ | [1](2--INVALID-LINK-- |

| Molecular Weight | ~174.12 g/mol | [3](4) |

| Appearance | White to off-white solid/powder | [5](6--INVALID-LINK-- |

| Melting Point | 270-275 °C (decomposes) | (7) |

| pH | 5.4-6.0 (1% aqueous solution) | (8) |

| Solubility | Soluble in water | (9) |

Table 2: Toxicological Data Summary

| Endpoint | Result | Classification | Reference |

| Acute Oral Toxicity | No data available for ¹³C₉ variant. For L-Phenylalanine: LD50 > 5,287 mg/kg (rat, intraperitoneal). | Not Classified | (10) |

| Acute Dermal Toxicity | Not Classified | Not Classified | (11) |

| Acute Inhalation Toxicity | Harmful if inhaled (H332) | Warning | (12) |

| Skin Corrosion/Irritation | Not Classified | Not Classified | (11) |

| Serious Eye Damage/Irritation | Not Classified | Not Classified | (11) |

| Respiratory or Skin Sensitization | Not Classified | Not Classified | (11) |

| Germ Cell Mutagenicity | Not Classified | Not Classified | (11) |

| Carcinogenicity | Not Classified | Not Classified | (--INVALID-LINK--) |

| Reproductive Toxicity | Not Classified | Not Classified | (11) |

Table 3: Handling and Storage

| Parameter | Recommendation | Reference |

| Storage Conditions | Store at room temperature, away from light and moisture. Keep container tightly closed in a dry and well-ventilated place. | (13) |

| Incompatible Materials | Strong oxidizing agents. | (14) |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx) under fire conditions. | (14) |

General Handling and Personal Protective Equipment (PPE)

Standard laboratory hygiene practices should be followed when handling this compound. This includes washing hands before breaks and at the end of the workday. Engineering controls, such as providing appropriate exhaust ventilation where dust may form, are recommended.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | (10) |

| Skin Protection | Protective gloves (e.g., nitrile) and a laboratory coat. | (10) |

| Respiratory Protection | Use a NIOSH/CEN approved respirator when appropriate, especially if dust is generated. | (11) |

Proposed Experimental Protocols for Safety Assessment

The following protocols are adapted from OECD guidelines and represent a thorough approach to evaluating the safety of this compound.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Methodology:

-

Test System: Healthy, young adult rats (8-12 weeks old), fasted overnight before administration.

-

Dosage: A starting dose of 2000 mg/kg body weight is administered to a group of 3 female rats.

-

Administration: The substance is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The study allows for the classification of the substance based on the observed toxicity.

Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-acute toxicity of this compound after repeated oral administration over 28 days.

Methodology:

-

Test System: At least 3 groups of 10 rodents (5 male, 5 female) each, plus a control group.

-

Dosage: Daily administration of graduated doses to the different groups. The highest dose should induce some toxic effects but not mortality.

-

Administration: Oral gavage or via diet/drinking water for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Analysis: At the end of the study, blood samples are collected for hematology and clinical biochemistry. A gross necropsy and histopathological examination of major organs are performed.

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

Objective: To assess the mutagenic potential of this compound.

Methodology:

-

Test System: At least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: The bacterial strains are exposed to at least five different concentrations of this compound, both with and without a metabolic activation system (S9 mix).

-

Methods: Either the plate incorporation or pre-incubation method can be used.

-

Endpoint: The number of revertant colonies is counted after 2-3 days of incubation and compared to the control. A significant increase in revertant colonies indicates mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD Guideline 487)

Objective: To detect potential chromosomal damage (clastogenicity or aneugenicity) caused by this compound.

Methodology:

-

Test System: Cultured human or rodent cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells).

-

Procedure: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

-

Analysis: The frequency of micronuclei in the cytoplasm of interphase cells that have completed mitosis is determined.

-

Endpoint: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Caption: A logical workflow for the safety assessment of this compound.

Biological Effects and Signaling Pathways

At physiological concentrations, L-Phenylalanine is an essential amino acid necessary for protein synthesis. However, at high concentrations, as seen in the genetic disorder phenylketonuria (PKU), it can exhibit neurotoxic effects. The isotopic labeling in this compound is not expected to alter these biological activities.

Interaction with NMDA Receptors

High levels of L-Phenylalanine have been shown to act as a competitive antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors in hippocampal neurons. This inhibition of NMDA receptor function can impair synaptic plasticity, which is a cellular mechanism underlying learning and memory.

Caption: L-Phenylalanine antagonism of the NMDA receptor.

Modulation of the mTOR Signaling Pathway

L-Phenylalanine is also known to influence the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Phenylalanine can enhance the synthesis of proteins, such as casein, by regulating the phosphorylation of key downstream effectors of mTOR, like 4E-binding protein 1 (4EBP1), and by downregulating inhibitory pathways like the general control nonderepressible 2 (GCN2) pathway.

Caption: L-Phenylalanine's role in the mTOR signaling pathway.

Conclusion

This compound is a valuable tool for scientific research with a well-characterized safety profile that is comparable to its unlabeled counterpart. While it is generally considered to have low toxicity, appropriate handling procedures and personal protective equipment are essential to minimize any potential risks, particularly from inhalation of the powder. For novel applications or in sensitive experimental systems, a comprehensive safety assessment following established guidelines is recommended. Understanding the biological effects of high concentrations of L-Phenylalanine on pathways such as NMDA receptor signaling and mTOR is crucial for interpreting experimental data, especially in the context of neurological and metabolic research.

References

- 1. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]